3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine
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Overview
Description
Benzo[d]thiazol-2(3H)-imine is a class of organic compounds that contain a benzene ring fused to a thiazole ring . These compounds are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-ylphosphonates, which are similar to the compound you mentioned, has been achieved through a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-imine compounds is characterized by a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to the core structure.Chemical Reactions Analysis
A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-imine compounds would depend on the specific substituents attached to the core structure. Some of these compounds have been found to exhibit fluorescence properties .Scientific Research Applications
Catalysis and Synthesis
The synthesis of benzimidazole derivatives is facilitated by ionic liquid catalysts, indicating a potential application in catalyzing reactions involving benzo[d]thiazol derivatives (Khazaei et al., 2011). These catalysts efficiently catalyze condensation reactions at room temperature, suggesting a route for synthesizing compounds like 3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine under mild conditions.
Biological Activity
Several studies focus on the biological activity of benzo[d]thiazol derivatives. For example, certain derivatives have been explored for their antimicrobial properties, indicating that structurally similar compounds might possess biological activities worth investigating (Uma et al., 2017).
Photodynamic Therapy
Compounds with benzo[d]thiazol moieties have been studied for their potential in photodynamic therapy applications. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them promising candidates for cancer treatment (Pişkin et al., 2020).
Antioxidant Capacity
The antioxidant capacity of compounds is a critical area of research, relevant to understanding the potential health benefits and chemical properties of new compounds. The ABTS/PP decolorization assay provides a method to assess the antioxidant capacity, which could be applicable to studying the antioxidant properties of benzo[d]thiazol derivatives (Ilyasov et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-17-7-6-14-10-5-4-9(19(2,15)16)8-11(10)18-12(14)13/h4-5,8,13H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGBNGNPMZSWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine |
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